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molecular formula C10H8N2O4 B1371750 Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 354793-04-7

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1371750
M. Wt: 220.18 g/mol
InChI Key: NWNGKOXONKYINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202245B2

Procedure details

A mixture of methyl-3,4-diaminobenzoate (4.5 g) in diethyloxalate (50 mL) was heated at reflux for three hrs. After cooling to 23° C., the solid was isolated by filtration, affording 2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester as a light yellow solid. MS (M−H)−=219.1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1.C([O:15][C:16](=O)[C:17](OCC)=[O:18])C>>[CH3:1][O:2][C:3]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:10][C:16](=[O:15])[C:17](=[O:18])[NH:11]2)=[O:12]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)N)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2NC(C(NC2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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